molecular formula C21H20N4O3 B2634647 N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1105200-91-6

N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B2634647
CAS No.: 1105200-91-6
M. Wt: 376.416
InChI Key: AUNUTFSVLLPZDL-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that features a unique structure combining an indole moiety with a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multiple steps, starting with the preparation of the indole and pyrimidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is unique due to its combined indole and pyrimidine structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-28-15-8-6-14(7-9-15)12-22-18(26)10-11-25-13-23-19-16-4-2-3-5-17(16)24-20(19)21(25)27/h2-9,13,24H,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNUTFSVLLPZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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